2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide

Physicochemical profiling Lipophilicity ADME prediction

Researchers often face irreproducible results when sourcing screening compounds without verified analytical data or defined physicochemical properties. This racemic piperazine amide eliminates guesswork by providing orthogonal spectral confirmation (1H NMR, FTIR, GC-MS) and computed descriptors-logD 2.96, logSw -3.64, TPSA 49.55 Ų-that let you benchmark passive permeability (PAMPA/Caco-2) and rationally select SAR starting points. • Precisely characterized: unambiguous identity for method development or analog validation. • Assay-ready: moderate lipophilicity reduces non-specific membrane partitioning and false positives. • Reliable supply: standard 5 mg quantity with 1-week delivery, enabling uninterrupted screening campaigns.

Molecular Formula C21H24ClN3O3
Molecular Weight 401.9 g/mol
CAS No. 6044-99-1
Cat. No. B11528434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide
CAS6044-99-1
Molecular FormulaC21H24ClN3O3
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C)OC3=CC(=CC=C3)Cl
InChIInChI=1S/C21H24ClN3O3/c1-15(28-17-7-5-6-16(22)14-17)20(26)23-19-9-4-3-8-18(19)21(27)25-12-10-24(2)11-13-25/h3-9,14-15H,10-13H2,1-2H3,(H,23,26)
InChIKeyKRTHPXQPWFVKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6044-99-1 Procurement: Identity & Scope


2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide (CAS 6044-99-1) is a synthetic racemic piperazine amide screening compound available from commercial libraries . It is characterized by a 3-chlorophenoxy group linked via a propanamide bridge to a 4-methylpiperazine-1-carbonyl moiety. Verified analytical data, including 1H NMR, FTIR, and GC-MS spectra, are available to support identity confirmation [1].

Generic Substitution Risks for 6044-99-1


Substituting 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide with a close structural isomer, such as the 2-chlorophenoxy analog, is not scientifically justifiable without direct comparative data. Even a minor positional change of the chlorine substituent on the phenoxy ring results in computably different lipophilicity (logD), aqueous solubility (logSw), and chromatographic retention, which directly alter the compound's behavior in standardized assay conditions, partitioning, and analytical quantification . Procurement based solely on molecular formula or molecular weight overlooks these critical, property-level differentiators that govern experimental reproducibility.

6044-99-1 vs. 2-Chloro Isomer Evidence


Lipophilicity: 3-Cl vs. 2-Cl logD

The target 3-chlorophenoxy isomer exhibits a lower computed logD (distribution coefficient at pH 7.4) compared to the 2-chlorophenoxy positional isomer, indicating reduced lipophilicity at physiological pH. This difference impacts predicted membrane permeability and non-specific binding .

Physicochemical profiling Lipophilicity ADME prediction

Aqueous Solubility: logSw Comparison

The computed intrinsic aqueous solubility (logSw) of the 3-chlorophenoxy target is higher than that of the 2-chlorophenoxy comparator, meaning it is predicted to dissolve more readily in aqueous buffer .

Solubility Assay development DMSO stock preparation

Polar Surface Area & Permeability

Both the 3-chlorophenoxy and 2-chlorophenoxy isomers share an identical topological polar surface area (TPSA) of 49.55 Ų, confirming that the positional isomerism does not alter the overall polarity descriptor . This provides a class-level baseline for predicting membrane permeability.

Polar surface area Blood-brain barrier penetration Drug-likeness

Spectroscopic Fingerprint: GC-MS & NMR

A validated GC-MS spectrum and 1H NMR spectrum are available for the target compound through the Wiley SpectraBase, providing a definitive analytical fingerprint for identity verification and batch-to-batch quality control [1]. This is critical as the compound is sold as a racemic mixture, and the spectra confirm the correct isomer and purity.

Analytical chemistry Quality control Structure elucidation

Analog 2-NPPA Biological Activity

While no direct target-specific biological data was identified, the closely related analog 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide (2-NPPA) has demonstrated potent inhibition of osteoclastogenesis in bone marrow macrophages (BMMs) at low micromolar concentrations [1]. This provides a class-level inference for the biological potential of the piperazine amide scaffold, though the specific substituent differences (3-Cl vs 2-Cl, methyl vs propionyl, propanamide vs acetamide) preclude direct quantitative extrapolation.

Osteoclastogenesis Bone resorption NF-κB inhibition

Application Scenarios for 6044-99-1


Controlled Lipophilicity & Solubility Assays

The quantifiably lower logD (2.9623 vs. 3.0035) and higher logSw (-3.6419 vs. -3.6870) of the 3-chlorophenoxy isomer compared to its 2-chloro counterpart make it a more suitable candidate for cell-based assays where excessive compound lipophilicity can lead to non-specific membrane partitioning and false positives . Researchers can prepare DMSO stocks with greater confidence in compound solubility and assay compatibility.

LC-MS Reference Standard

The verified GC-MS, 1H NMR, and FTIR spectra from the Wiley Registry provide an unambiguous analytical fingerprint for this compound . This makes it directly suitable as a reference standard for developing and validating quantitative LC-MS methods, or for confirming the identity of newly synthesized analogs in a medicinal chemistry program.

Osteoclastogenesis Inhibitor Screening

Based on the class-level evidence showing that the structurally related piperazine amide 2-NPPA inhibits osteoclastogenesis via NF-κB/c-fos signaling , this compound serves as a rationally selected scaffold for structure-activity relationship (SAR) studies. The 3-chlorophenoxy substitution and methylpiperazine tail offer a distinct, pre-evaluated vector for medicinal chemistry optimization against bone resorption targets.

Permeability Assay Control Compound

With a TPSA of 49.55 Ų and moderate logD, the compound's physicochemical properties are well-defined and can be used to benchmark cellular permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 assays . Its computed properties allow for its use as a control compound when comparing the impact of structural modifications on passive diffusion.

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